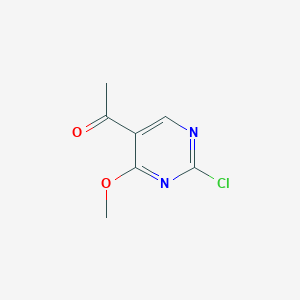![molecular formula C7H6O3S2 B12092849 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid: is a heterocyclic compound with a unique structure that includes both thiophene and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. For example, the compound can be synthesized by dissolving a precursor in ethanol, adding potassium hydroxide, and refluxing at 78°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems may enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 4,7-dibromo-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid is unique due to the presence of the oxo group at the 5-position. This structural feature can influence its reactivity and properties, making it distinct from other thiophene derivatives. The oxo group can enhance the compound’s ability to participate in various chemical reactions and interactions, which can be advantageous in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H6O3S2 |
|---|---|
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O3S2/c8-7(9)5-1-4-2-12(10)3-6(4)11-5/h1H,2-3H2,(H,8,9) |
Clé InChI |
CFWHWMPELVHFHM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CS1=O)SC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















